Cas no 483370-09-8 (N-3-buten-1-yl-4-methyl-N-2-propen-1-ylBenzenesulfonamide)
483370-09-8 structure
Product Name:N-3-buten-1-yl-4-methyl-N-2-propen-1-ylBenzenesulfonamide
CAS No:483370-09-8
MF:C14H19NO2S
MW:265.371162652969
CID:2131760
PubChem ID:11437034
Update Time:2025-04-21
N-3-buten-1-yl-4-methyl-N-2-propen-1-ylBenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-3-buten-1-yl-4-methyl-N-2-propen-1-ylBenzenesulfonamide
- N-but-3-enyl-4-methyl-N-prop-2-enylbenzenesulfonamide
- DTXCID80416701
- DTXSID50465882
- 483370-09-8
- DB-024600
- AKOS028114159
- Benzenesulfonamide, N-3-butenyl-4-methyl-N-2-propenyl-
- SCHEMBL1931740
-
- Inchi: 1S/C14H19NO2S/c1-4-6-12-15(11-5-2)18(16,17)14-9-7-13(3)8-10-14/h4-5,7-10H,1-2,6,11-12H2,3H3
- InChI Key: GFHSWQCNAFAFMO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N(CC=C)CCC=C)(=O)=O
Computed Properties
- Exact Mass: 265.11365002Da
- Monoisotopic Mass: 265.11365002Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8Ų
N-3-buten-1-yl-4-methyl-N-2-propen-1-ylBenzenesulfonamide Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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